molecular formula C8H9IS B1653176 2-(2-Iodophenyl)ethanethiol CAS No. 177748-62-8

2-(2-Iodophenyl)ethanethiol

Cat. No.: B1653176
CAS No.: 177748-62-8
M. Wt: 264.13 g/mol
InChI Key: SIUBZRQUSXYLCV-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)ethanethiol is an organosulfur compound with the molecular formula C8H9IS. It consists of a benzene ring substituted with an iodine atom at the second position and an ethanethiol group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Iodophenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol .

Another method involves the palladium-catalyzed coupling of 2-iodobenzyl bromide with thiol reagents under mild conditions. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine (I2), bromine (Br2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Thiourea, palladium catalysts

Major Products Formed

    Oxidation: Disulfides (R-S-S-R’)

    Reduction: Thiols (R-SH)

    Substitution: Various substituted benzene derivatives

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)ethanethiol involves its ability to undergo thiol-disulfide interconversion. This process is crucial in various biological pathways, including the formation of disulfide bridges in proteins. The compound can also participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)ethanethiol
  • 2-(2-Chlorophenyl)ethanethiol
  • 2-(2-Fluorophenyl)ethanethiol

Uniqueness

2-(2-Iodophenyl)ethanethiol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2-(2-iodophenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IS/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUBZRQUSXYLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445138
Record name 2-(2-iodophenyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177748-62-8
Record name 2-(2-iodophenyl)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Iodophenyl)ethanethiol
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2-(2-Iodophenyl)ethanethiol
Reactant of Route 5
2-(2-Iodophenyl)ethanethiol
Reactant of Route 6
2-(2-Iodophenyl)ethanethiol

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